![molecular formula C5H4N2OS B13104277 1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one is a heterocyclic compound that features a fused ring system combining a thieno and pyrazol moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate thieno and pyrazol precursors under specific reaction conditions. For instance, the reaction of 2-aminothiophene with hydrazine hydrate in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.
化学反応の分析
Types of Reactions
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno or pyrazol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often involving catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
科学的研究の応用
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
作用機序
The mechanism of action of 1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives .
類似化合物との比較
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one can be compared with other similar compounds, such as:
1,2-Dihydro-3H-pyrazol-3-one: This compound lacks the thieno ring, making it less versatile in certain chemical reactions.
Thieno[2,3-c]pyrazole: This isomer has a different ring fusion pattern, which can affect its chemical reactivity and biological activity.
1,2-Dihydro-3H-thieno[2,3-c]pyrazol-3-one: Another isomer with a different ring fusion, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct electronic and steric characteristics, making it suitable for a wide range of applications.
特性
分子式 |
C5H4N2OS |
|---|---|
分子量 |
140.17 g/mol |
IUPAC名 |
1,2-dihydrothieno[3,2-c]pyrazol-3-one |
InChI |
InChI=1S/C5H4N2OS/c8-5-4-3(6-7-5)1-2-9-4/h1-2H,(H2,6,7,8) |
InChIキー |
GEPAVLHNNZJDMS-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=C1NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)

![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)
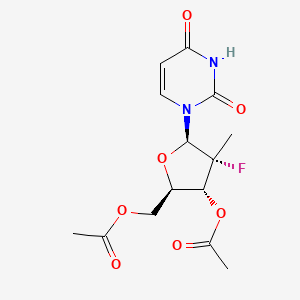
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
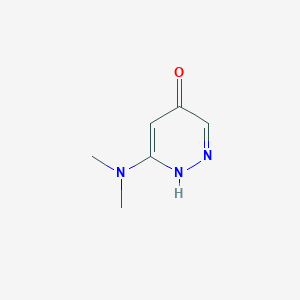
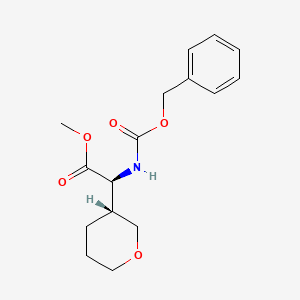

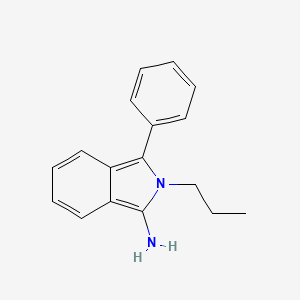
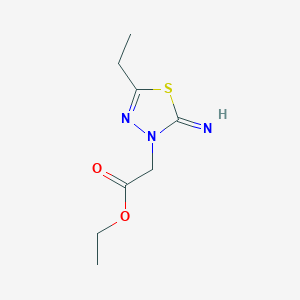
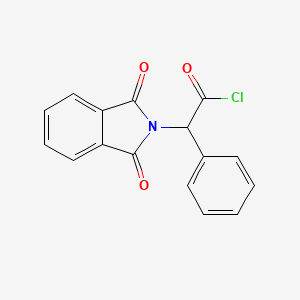

![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
